molecular formula C8H19O3PS B14415843 Diethyl [1-(methylsulfanyl)propyl]phosphonate CAS No. 82989-33-1

Diethyl [1-(methylsulfanyl)propyl]phosphonate

Cat. No.: B14415843
CAS No.: 82989-33-1
M. Wt: 226.28 g/mol
InChI Key: YPFPXHRPUKZPIW-UHFFFAOYSA-N
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Description

Diethyl [1-(methylsulfanyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C8H19O3PS. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to an organic moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(methylsulfanyl)propyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of diethyl phosphite with 1-bromo-3-(methylthio)propane under reflux conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(methylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl [1-(methylsulfanyl)propyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [1-(methylsulfanyl)propyl]phosphonate involves its interaction with biological targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The sulfur atom in the methylsulfanyl group can also participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [1-(methylthio)propyl]phosphonate
  • Diethyl [1-(methylsulfinyl)propyl]phosphonate
  • Diethyl [1-(methylsulfonyl)propyl]phosphonate

Uniqueness

Diethyl [1-(methylsulfanyl)propyl]phosphonate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its oxidized counterparts. The compound’s ability to undergo both oxidation and substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

82989-33-1

Molecular Formula

C8H19O3PS

Molecular Weight

226.28 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-methylsulfanylpropane

InChI

InChI=1S/C8H19O3PS/c1-5-8(13-4)12(9,10-6-2)11-7-3/h8H,5-7H2,1-4H3

InChI Key

YPFPXHRPUKZPIW-UHFFFAOYSA-N

Canonical SMILES

CCC(P(=O)(OCC)OCC)SC

Origin of Product

United States

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